Isoamoenylin

Description

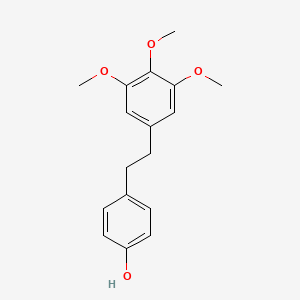

Structure

3D Structure

Properties

CAS No. |

39499-95-1 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C17H20O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h6-11,18H,4-5H2,1-3H3 |

InChI Key |

WYMYMRJMKNLHSF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O |

Other CAS No. |

39499-95-1 |

Synonyms |

isoamoenylin |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources of Isoamoenylin: Emphasis on Dendrobium Species

This compound has been primarily isolated from orchids belonging to the genus Dendrobium. nih.govijrap.net This large genus comprises over 1,800 species and is known for its significant medicinal and ornamental value, containing a rich array of secondary metabolites, including alkaloids, phenanthrenes, and bibenzyls. ijrap.netmdpi.comwikipedia.org

The presence of this compound has been specifically documented in a few Dendrobium species. It was first reported as a new natural product following its isolation from the orchid Dendrobium amoenum. researchgate.nettandfonline.com Further research has identified it in Dendrobium amoenum var. denneanum and Dendrobium fimbriatum. researchgate.netchfcau.org.inresearchgate.net

The chemical investigation of these orchids reveals a notable chemodiversity, with this compound often co-occurring with structurally related bibenzyl derivatives. For instance, the reinvestigation of Dendrobium amoenum that led to the isolation of this compound also yielded its structural analogue, amoenylin (4-hydroxy-3,4′,5-trimethoxybibenzyl), and other known compounds like moscatilin (4,4′-dihydroxy-3,3′,5-trimethoxybibenzyl). researchgate.net Similarly, phytochemical studies of Dendrobium fimbriatum have identified this compound alongside other stilbenoids such as amoenylin, moscatilin, and batatasin-III. researchgate.net This co-existence of similar chemical scaffolds highlights the biosynthetic diversity within the Dendrobium genus.

Table 1: Documented Botanical Sources and Co-occurring Bibenzyls of this compound

| Botanical Source | Family | Co-occurring Compounds | Reference(s) |

| Dendrobium amoenum | Orchidaceae | Amoenylin, Moscatilin | researchgate.nettandfonline.comchfcau.org.in |

| Dendrobium amoenum var. denneanum | Orchidaceae | Not specified | researchgate.netchfcau.org.in |

| Dendrobium fimbriatum | Orchidaceae | Amoenylin, Moscatilin, Batatasin-III | researchgate.net |

The genus Dendrobium exhibits a vast geographical range, with species distributed across diverse habitats in south, east, and southeast Asia, including China, India, the Philippines, Australia, New Guinea, and the Pacific Islands. wikipedia.orgacademicjournals.org They are adaptable to various ecosystems, from high-altitude Himalayan mountains to lowland tropical forests. wikipedia.org

Dendrobium amoenum , a primary source of this compound, is found in the Himalayan regions.

Dendrobium fimbriatum is native to Southeast Asia, occurring at altitudes between 500 and 1500 meters. researchgate.net

In China alone, there are approximately 74 species and two varieties of Dendrobium, many of which are used in traditional medicine and are distributed across subtropical and warm temperate zones. researchgate.netnih.gov

Studies on the Chotanagpur Plateau in India have documented 11 species of Dendrobium, indicating the genus's significant presence in the region's Sal-dominated forests. ntu.edu.tw

The distribution of these this compound-containing species is governed by specific ecological factors. As epiphytes or lithophytes, their growth is tied to the presence of host trees or rocky surfaces, and they thrive in regions with high rainfall and without significant dry seasons. ntu.edu.twpakbs.org The fragmented distribution of some species, such as Dendrobium officinale, across moderately damp mountain habitats, suggests that specific microclimates are crucial for their propagation. nih.gov

Advanced Isolation and Purification Techniques for Natural this compound

The isolation of pure this compound from complex plant matrices requires a multi-step process involving extraction, fractionation, and purification. nih.gov The general workflow is designed to separate the target compound from a multitude of other phytochemicals present in the plant extract based on differing physicochemical properties like polarity, solubility, and size. nih.govvbspu.ac.in

Chromatography is a cornerstone technique for the purification of natural products. hilarispublisher.comrroij.com

Column Chromatography (CC) : This is a fundamental preparative technique used for the initial separation of compounds from a crude extract. hilarispublisher.com The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent gradient (mobile phase) is used to elute the compounds. hilarispublisher.com Fractions are collected sequentially, and those containing the compound of interest are pooled for further purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful, high-resolution technique used for both analytical and preparative-scale purification. nih.gov Preparative HPLC (prep-HPLC) is widely employed for the final purification of natural products like this compound due to its high selectivity and reproducibility. mdpi.com It operates under high pressure, allowing for the use of smaller stationary phase particles, which results in superior separation efficiency compared to standard column chromatography. halocolumns.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method often used to monitor the progress of separation in column chromatography and to determine the purity of isolated fractions. nih.govnih.gov

The initial step in isolating this compound is the extraction of metabolites from the plant material. rroij.com

Solvent Extraction : This process involves using solvents to dissolve the target compounds from the raw plant material (e.g., roots or stems of Dendrobium). academicjournals.orgrroij.com The choice of solvent is critical and is based on the polarity of the target compound. A range of solvents, from nonpolar (e.g., n-hexane) to polar (e.g., ethanol (B145695), methanol (B129727), water), are often used sequentially to create crude extracts. vbspu.ac.innih.gov For bibenzyls like this compound, solvents of intermediate to high polarity such as ethanol or methanol are typically effective.

Fractionation : The crude extract is a complex mixture. Fractionation, or liquid-liquid partitioning, is employed to separate the components into groups based on their solubility in different immiscible solvents. This reduces the complexity of the mixture before it is subjected to chromatographic separation. vbspu.ac.in

While traditional methods are effective, several modern techniques have been developed to improve the efficiency, speed, and sustainability of natural product isolation. rroij.comnih.gov

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent. hilarispublisher.com It produces extracts with high purity and minimal residual solvent. hilarispublisher.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) : These methods use microwave or ultrasonic energy to accelerate the extraction process, leading to higher yields in shorter times with reduced solvent consumption compared to conventional methods. nih.govrroij.com

Hyphenated Techniques : Advanced analytical approaches combine separation techniques with spectroscopic detection for rapid analysis. encyclopedia.pub A system like HPLC-PDA-MS-SPE-NMR couples high-performance liquid chromatography with photodiode array detection, mass spectrometry, solid-phase extraction, and nuclear magnetic resonance, allowing for the direct structural identification of compounds in minute quantities from crude extracts. encyclopedia.pub

Table 2: Overview of Isolation and Purification Techniques for Natural Products like this compound

| Technique Category | Method | Principle | Application in Isolation | Reference(s) |

| Extraction | Solvent Extraction (Maceration, Soxhlet) | Dissolving solutes from plant material using a selected solvent. | Initial recovery of crude extract from Dendrobium biomass. | vbspu.ac.inrroij.com |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Efficient and rapid extraction with reduced solvent use. | nih.govrroij.com | |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a highly selective solvent. | "Green" extraction method yielding high-purity extracts. | hilarispublisher.comnih.gov | |

| Purification | Column Chromatography (CC) | Differential adsorption of compounds onto a solid stationary phase. | Initial fractionation and purification of the crude extract. | nih.govhilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. | Final purification of this compound to a high degree of purity. | nih.govmdpi.com | |

| Analysis & Monitoring | Thin-Layer Chromatography (TLC) | Separation on a thin adsorbent layer, used for monitoring fractions. | Quick assessment of fraction purity and guiding the purification process. | nih.govnih.gov |

Biosynthetic Pathways and Metabolic Studies of Isoamoenylin

Proposed Biosynthetic Route of Isoamoenylin within Plants

The biosynthesis of this compound, a bibenzyl compound, is understood to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. nih.govfrontiersin.org Bibenzyls are synthesized through a branch point from the core phenylpropanoid pathway in a multi-step enzymatic sequence. nih.gov This pathway provides the necessary molecular precursors for the formation of the characteristic C6-C2-C6 structure of bibenzyls, which consists of two aromatic rings joined by an ethane (B1197151) bridge. nih.gov Studies in orchids and other plants suggest a reaction sequence for bibenzyl synthesis that is analogous to the mechanisms used for producing flavonoids and stilbenes. nih.gov

The biosynthesis of the bibenzyl scaffold, the core structure of this compound, begins with precursors derived from the phenylpropanoid pathway. The initial substrate is the amino acid L-Phenylalanine. mdpi.com A series of enzymatic transformations convert this precursor into the final bibenzyl structure.

The proposed sequence involves:

Formation of Hydroxycinnamic Acids: The pathway initiates with the conversion of L-Phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . mdpi.com Subsequently, trans-cinnamate 4-monooxygenase (C4H) catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid or its isomer, m-coumaric acid. mdpi.com

Activation to CoA Esters: The resulting hydroxycinnamic acid is then esterified to a coenzyme A (CoA) molecule. This activation step is carried out by a 4-coumarate-CoA ligase (4CL) . nih.gov

Reduction of the Side Chain: Unlike the synthesis of stilbenes where the cinnamoyl-CoA ester is used directly, bibenzyl synthesis requires a reduction step. The double bond in the side chain of the hydroxycinnamoyl-CoA ester is reduced by double-bond reductases (DBRs) to form a dihydro-hydroxycinnamoyl-CoA derivative. nih.gov

Condensation and Cyclization: The final step is the formation of the bibenzyl backbone. This is accomplished by a type III polyketide synthase known as bibenzyl synthase (BBS) . nih.govnih.gov This enzyme catalyzes the condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA derivative (the "starter molecule") with three molecules of malonyl-CoA. nih.govmdpi.com This process results in a linear tetraketide intermediate that undergoes cyclization and aromatization to form the bibenzyl scaffold, such as dihydroresveratrol (B186802). nih.govnih.gov Specific modifications like methylation, characteristic of this compound, would occur subsequently through the action of other enzymes like methyltransferases.

Table 1: Key Precursors and Enzymes in Bibenzyl Biosynthesis

| Precursor/Substrate | Enzyme | Product |

|---|---|---|

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Cinnamic acid | trans-cinnamate 4-monooxygenase (C4H) | p-coumaric acid / m-coumaric acid |

| Hydroxycinnamic acid | 4-coumarate-CoA ligase (4CL) | Hydroxycinnamoyl-CoA |

| Hydroxycinnamoyl-CoA | Double-bond reductase (DBR) | Dihydro-hydroxycinnamoyl-CoA |

The phenylpropanoid pathway is fundamental to bibenzyl biosynthesis as it supplies the primary building blocks. frontiersin.org This core pathway, which begins with phenylalanine, generates a variety of phenolic compounds. frontiersin.orgmdpi.com For bibenzyl synthesis, the crucial contribution of the phenylpropanoid pathway is the production of hydroxycinnamic acids, which serve as the "starter molecules" for the polyketide synthase reaction. nih.gov The chemical intermediate p-coumaroyl-CoA is a key hub that directs metabolic flow towards various classes of secondary metabolites, including bibenzyls, flavonoids, and stilbenes, in response to developmental or environmental cues. frontiersin.org Therefore, the biosynthesis of this compound is directly dependent on the flux through the initial stages of the phenylpropanoid pathway to ensure a sufficient supply of its essential precursors. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound and other bibenzyls is tightly regulated at multiple levels. This regulation ensures that these specialized metabolites are synthesized in response to specific developmental stages or external stimuli, reflecting their ecological roles, such as in plant defense. frontiersin.orgresearchgate.net

The biosynthesis of secondary metabolites like this compound is governed by the expression of the relevant biosynthetic genes. While specific regulatory genes for this compound have not been fully elucidated, research on related pathways provides significant insights. The expression of genes encoding key enzymes such as PAL, C4H, 4CL, and BBS is a critical control point. mdpi.comnih.gov

Transcriptional regulation is a primary mechanism. Studies have shown that the expression of biosynthetic genes can be induced by various signals, leading to the accumulation of the final products. frontiersin.org For instance, the genes involved in the jasmonate signaling pathway, which mediates plant defense responses, can be upregulated, leading to increased bibenzyl accumulation. mdpi.com Transcription factors, such as those from the MYB family, are known to be direct regulators of genes in related pathways like isoflavonoid (B1168493) biosynthesis and likely play a similar role in controlling bibenzyl production. frontiersin.org Furthermore, the specific activity and substrate preference of enzymes like bibenzyl synthase (BBS) are determined by their protein structure, which is encoded by their respective genes. nih.gov The evolution of these enzymes to prefer dihydro-hydroxycinnamoyl-CoA substrates over their oxidized relatives is a key genetic determinant of bibenzyl synthesis. nih.gov

The production of this compound is significantly influenced by environmental factors, which can trigger the signaling pathways that regulate its biosynthesis. maxapress.comnih.gov The accumulation of these compounds is often a response to stress conditions. actascientific.com

Key environmental factors include:

Biotic Stress: Fungal infection and other biotic stressors are potent inducers of bibenzyl accumulation in plants like Cannabis sativa. nih.gov In orchids, antifungal compounds are believed to be involved in restricting the growth of symbiotic and pathogenic fungi. academicjournals.org These defense responses are often mediated by signaling molecules such as jasmonates. mdpi.com

Table 2: Factors Regulating Bibenzyl Biosynthesis

| Regulatory Factor | Type | Effect on Biosynthesis |

|---|---|---|

| Fungal Pathogens | Biotic | Induction of bibenzyl accumulation. nih.gov |

| Jasmonate signaling (e.g., MeJA) | Molecular | Upregulation of biosynthetic genes. mdpi.com |

| Light (UV, photoperiod) | Environmental | Can increase flux through the phenylpropanoid pathway. nih.govactascientific.com |

| Temperature | Environmental | Affects enzyme activity and metabolic pathways. maxapress.com |

| Water Availability (Drought) | Environmental | Can alter physiological and biochemical features, increasing secondary metabolite concentration. maxapress.com |

In Vitro and In Planta Metabolic Fate Investigations

Detailed investigations into the specific metabolic fate of this compound within plant systems are not extensively documented. However, general principles of secondary metabolite metabolism in plants suggest that once synthesized, this compound would be subject to further modifications, transport, or degradation. psu.edunih.gov The in vitro synthesis of this compound has been successfully achieved from 3,4,5-trimethoxybenzaldehyde (B134019). nih.govtandfonline.com

In plants, secondary metabolites rarely accumulate indefinitely at their site of synthesis. They are often actively metabolized, which can serve several purposes, including detoxification, storage, or conversion into other active compounds. psu.edu Common metabolic fates for phenolic compounds in plants include:

Glycosylation: The attachment of sugar moieties (glycosides) is a frequent modification. This process increases the water solubility of the compound, which can facilitate its transport and storage, often within the vacuole. psu.edu

Malonylation: Following glycosylation, a malonyl group can be added to the sugar. This is a recognized pathway that can further modify the compound and is considered a mechanism for modulating the biological activities of metabolites. nih.gov

Oxidation and Polymerization: Phenolic compounds can be oxidized by enzymes like peroxidases and subsequently polymerized to form more complex structures, which may be incorporated into the cell wall.

While specific studies on this compound are lacking, research on the metabolic fate of other plant metabolites, such as green leaf volatiles and N-acylethanolamines, has demonstrated that processes like hydrolysis, glycosylation, and malonylation are key steps in their in planta metabolism. psu.edunih.gov It is plausible that this compound undergoes similar enzymatic modifications within the plant cell to regulate its concentration and biological activity.

Enzymatic Biotransformations

The biosynthesis of this compound, a dihydrostilbene derivative from Dendrobium amoenum, is a multi-step enzymatic process rooted in the broader phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of a wide array of secondary metabolites. mdpi.comencyclopedia.pubmdpi.com The construction of the core bibenzyl (dihydrostilbene) structure and its subsequent modifications are orchestrated by a series of specific enzymes.

The initial stages of the pathway involve the conversion of the primary metabolite L-phenylalanine into a cinnamoyl-CoA derivative. This is accomplished through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, marking the entry point from primary to secondary metabolism. mdpi.comencyclopedia.pubfrontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comoup.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comnih.gov

The central step in the formation of the bibenzyl scaffold is catalyzed by Bibenzyl Synthase (BBS) , a type III polyketide synthase (PKS). encyclopedia.pubnih.govmdpi.com BBS carries out a condensation reaction between one molecule of a cinnamoyl-CoA derivative (the specific precursor for this compound is not definitively identified but is derived from the general pathway) and three molecules of malonyl-CoA. This is followed by a cyclization and aromatization to form a stilbene (B7821643) scaffold, which is then reduced to a dihydrostilbene. mdpi.comu-toyama.ac.jp Studies on Dendrobium species have identified specific BBS genes responsible for the production of bibenzyl compounds. nih.govresearchgate.net

The final, specific steps in this compound biosynthesis involve a series of hydroxylation and O-methylation reactions to decorate the dihydrostilbene core. While the exact sequence and the specific enzymes for this compound are not fully elucidated, research on related bibenzyls in Dendrobium provides a strong model. nih.govfrontiersin.org These modifications are catalyzed by:

Cytochrome P450 Hydroxylases (CYP450s): These enzymes are responsible for introducing hydroxyl groups at specific positions on the aromatic rings. mdpi.comnih.gov

O-methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, creating the methoxy (B1213986) moieties characteristic of this compound. mdpi.comresearchgate.netfrontiersin.org Research in Dendrobium catenatum has shown that a series of OMTs with distinct substrate preferences and regiospecificity are involved in the sequential methylation of bibenzyls. researchgate.net

The following table summarizes the key enzyme classes involved in the proposed biosynthetic pathway of this compound.

| Enzyme Class | Abbreviation | Function in this compound Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step from L-phenylalanine. mdpi.comencyclopedia.pub |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid. mdpi.comoup.com |

| 4-coumarate:CoA ligase | 4CL | Activates the phenylpropanoid acid. mdpi.comnih.gov |

| Bibenzyl Synthase | BBS | Forms the core dihydrostilbene structure. encyclopedia.pubnih.govmdpi.com |

| Cytochrome P450 Hydroxylases | CYP450 | Catalyze specific hydroxylation of the bibenzyl core. mdpi.comnih.gov |

| O-methyltransferases | OMT | Catalyze the specific methylation of hydroxyl groups. researchgate.netfrontiersin.org |

Interaction with Cellular Metabolic Networks

The phenylpropanoid pathway, which is the foundation for this compound synthesis, is a major hub in plant metabolism. It draws precursors from primary metabolism, specifically the aromatic amino acid L-phenylalanine from the shikimate pathway, and malonyl-CoA, which is derived from acetyl-CoA. encyclopedia.pubmdpi.com The allocation of these primary metabolites between essential cellular functions (like protein synthesis and fatty acid metabolism) and secondary metabolism is tightly regulated. researchgate.netmdpi.com This regulation occurs at multiple levels, including transcriptional control of key biosynthetic genes. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of phenylpropanoid pathway genes in response to various internal and external cues. frontiersin.org

A key aspect of the interaction between this compound biosynthesis and the cellular metabolic network is the concept of metabolic channeling . scirp.orgfrontiersin.org It is proposed that the enzymes of the phenylpropanoid pathway are not randomly distributed within the cell but are organized into multi-enzyme complexes, often anchored to the cytoplasmic face of the endoplasmic reticulum. scirp.orgfrontiersin.org This physical association, forming a "metabolon," allows for the efficient transfer of intermediates from one enzyme to the next, preventing their diffusion into the cytosol and minimizing competing metabolic fates. scirp.orgfrontiersin.org This channeling ensures a directed metabolic flux towards the synthesis of specific downstream products like bibenzyls.

The production of stilbenoids, including dihydrostilbenes like this compound, is often induced by environmental stressors such as pathogen attack or UV radiation. mdpi.commdpi.com This positions their biosynthesis as a component of the plant's defense network. The signaling pathways activated by these stresses, often involving hormones like jasmonic acid and salicylic (B10762653) acid, can upregulate the expression of genes encoding the biosynthetic enzymes for this compound. frontiersin.orgoup.com Therefore, the metabolic network directs resources towards the synthesis of these protective compounds when the plant is under threat.

The table below outlines the key points of interaction between this compound biosynthesis and the plant's metabolic network.

| Interaction Point | Description | Metabolic Consequence |

| Precursor Supply | Draws L-phenylalanine and malonyl-CoA from primary metabolism. encyclopedia.pubmdpi.com | Competition for resources between primary and secondary metabolism. |

| Transcriptional Regulation | Expression of biosynthetic genes is controlled by transcription factors responsive to developmental and environmental signals. frontiersin.orgresearchgate.net | Production of this compound is coordinated with the plant's physiological needs. |

| Metabolic Channeling | Formation of multi-enzyme complexes (metabolons) on the ER membrane. scirp.orgfrontiersin.org | Efficient and specific synthesis of the bibenzyl backbone. |

| Stress Response Integration | Biosynthesis is often upregulated as part of the plant's defense mechanisms against biotic and abiotic stress. mdpi.commdpi.comoup.com | Accumulation of this compound as a potential protective agent. |

Chemical Synthesis and Derivatization Strategies of Isoamoenylin

Total Synthesis Approaches to Isoamoenylin

The total synthesis of this compound provides a reliable source of the compound for research purposes, independent of its natural availability. It also offers a platform for the synthesis of analogues and derivatives.

Historical and Current Synthetic Methodologies

The synthesis commences with the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) (1 ) using sodium borohydride (B1222165) in methanol (B129727) to yield 3,4,5-trimethoxybenzyl alcohol (2 ) in a quantitative yield. tandfonline.com This alcohol is then converted to the corresponding phosphonate (B1237965) ester (3 ) by treatment with phosphorus tribromide followed by reaction with triethyl phosphite, achieving an 82% yield for this two-step transformation. tandfonline.com

The crucial carbon-carbon bond formation is achieved through a Wittig-Horner reaction. The phosphonate ester 3 is reacted with 3-benzyloxybenzaldehyde (B162147) (4 ) in the presence of a strong base, sodium hydride, to furnish the trans-stilbene (B89595) intermediate 5 in an 80% yield. tandfonline.com The final step of the synthesis involves the catalytic hydrogenation of the double bond in the stilbene (B7821643) 5 . This reduction is carried out using palladium on charcoal (Pd/C) as the catalyst under a hydrogen atmosphere, which also facilitates the debenzylation of the protected hydroxyl group, to afford this compound (6 ) in a 93% yield. tandfonline.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3,4,5-Trimethoxybenzaldehyde (1) | NaBH4, MeOH | 3,4,5-Trimethoxybenzyl alcohol (2) | Quantitative |

| 2 | 3,4,5-Trimethoxybenzyl alcohol (2) | i) PBr3, ii) P(OEt)3 | Diethyl (3,4,5-trimethoxybenzyl)phosphonate (3) | 82 |

| 3 | Diethyl (3,4,5-trimethoxybenzyl)phosphonate (3) + 3-Benzyloxybenzaldehyde (4) | NaH | trans-3-Benzyloxy-3',4',5'-trimethoxystilbene (5) | 80 |

| 4 | trans-3-Benzyloxy-3',4',5'-trimethoxystilbene (5) | H2, Pd/C | This compound (6) | 93 |

| Overall | ~60 |

Stereoselective Synthesis Considerations

Stereoselectivity is a critical aspect in the synthesis of many natural products, as the spatial arrangement of atoms can have a profound impact on biological activity. However, in the case of this compound, the molecule is achiral and does not possess any stereocenters. The central ethylene (B1197577) bridge connects two aromatic rings, and there are no chiral carbons in the structure.

The Wittig-Horner reaction employed in the synthesis of the stilbene intermediate 5 can, in principle, lead to a mixture of (E) and (Z) isomers. The use of the Horner-Wadsworth-Emmons variant with a stabilized phosphonate ylide, as is the case here, generally favors the formation of the thermodynamically more stable (E)-isomer, which is trans-stilbene 5 . tandfonline.com The subsequent hydrogenation step to form the dihydrostilbene backbone of this compound removes the double bond, and thus any geometric isomerism associated with it, rendering the stereochemistry of this step irrelevant to the final product's structure. Therefore, specific stereoselective control is not a necessary consideration for the synthesis of this compound itself.

Evaluation of Synthetic Yields and Purity

The purity of the synthesized this compound was confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. tandfonline.com The spectral data of the synthetic material were identical to those reported for the natural product isolated from Dendrobium amoenum. tandfonline.com Chromatographic techniques, such as column chromatography, were utilized for the purification of intermediates and the final product, ensuring a high degree of purity. tandfonline.com

Semi-Synthesis and Structural Modification of this compound

While the total synthesis provides access to the natural product, semi-synthesis and structural modification are key strategies for exploring the structure-activity relationships (SAR) and developing new compounds with improved biological profiles.

Design Principles for this compound Derivatives

The design of this compound derivatives would be guided by its known biological activities, which include moderate antioxidant and weak antibacterial properties. nih.govtandfonline.com The aim of creating derivatives would be to enhance these activities, improve selectivity, or introduce new biological functions. Key design principles would likely focus on modifications of the phenolic hydroxyl group and the aromatic rings.

Modification of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group is often crucial for the antioxidant activity of polyphenolic compounds. Derivatives could be designed where this group is esterified or etherified to investigate its role in the bioactivity. For instance, creating a series of ester derivatives with varying chain lengths could modulate the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes and interact with intracellular targets.

Alteration of the Aromatic Ring Substitution Pattern: The trimethoxy substitution on one of the aromatic rings is a distinct feature of this compound. Derivatives could be synthesized with different numbers and positions of methoxy (B1213986) or hydroxyl groups on either or both aromatic rings. This would allow for a systematic study of how the electronic and steric properties of the substituents affect the compound's antioxidant potential and antibacterial specificity. For example, the introduction of additional hydroxyl groups could enhance radical scavenging activity.

Introduction of New Functional Groups: To explore new biological activities, novel functional groups could be introduced onto the this compound scaffold. For example, the incorporation of nitrogen-containing heterocycles or halogen atoms could lead to derivatives with potential anticancer or enhanced antimicrobial properties.

Impact of Structural Modifications on In Vitro Bioactivity Profiles for Mechanistic Studies

The synthesis of a library of this compound derivatives would be instrumental for in-depth mechanistic studies. By systematically altering the structure and evaluating the corresponding changes in in vitro bioactivity, a clearer understanding of the pharmacophore—the essential molecular features responsible for the compound's biological activity—can be established.

For instance, in the context of its antioxidant activity, a series of derivatives with modified hydroxyl and methoxy groups could be tested in various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay. The results would help to elucidate the mechanism of antioxidant action, whether it proceeds via hydrogen atom transfer, single-electron transfer, or metal chelation.

Similarly, for its antibacterial activity, a panel of derivatives could be screened against a range of bacterial strains. By correlating the structural features of the derivatives with their minimum inhibitory concentrations (MICs), it would be possible to identify the key structural requirements for antibacterial efficacy. This could reveal whether the activity is due to general membrane disruption or specific inhibition of a bacterial enzyme, providing valuable insights for the rational design of more potent antibacterial agents. While specific examples of this compound derivatives and their bioactivities are not yet extensively reported in the literature, the principles of medicinal chemistry suggest that such structural modifications hold significant potential for advancing our understanding of this natural product's therapeutic promise.

Chemoenzymatic Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be approached through chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions. mdpi.comnih.gov While direct chemoenzymatic synthesis of this compound has not been extensively documented, the synthesis of its structural relatives, stilbenes and dihydrostilbenes, provides a strong basis for proposing potential enzymatic routes. These strategies often focus on key bond-forming or functional group modification steps, such as glycosylation, methylation, and the reduction of a stilbene double bond, to afford the dihydrostilbene core.

The general chemoenzymatic approach would involve the synthesis of a stilbene precursor, which is then subjected to enzymatic modifications. For instance, a stilbene synthase can be used to create the core stilbene backbone. um.es Subsequent enzymatic steps can then be employed to achieve the specific substitution pattern of this compound or to generate novel analogs.

One potential strategy involves the enzymatic modification of resveratrol (B1683913), a widely available stilbene. Enzymes such as O-methyltransferases (OMTs) and glycosyltransferases (UGTs) can be used to introduce methyl and glycosyl groups, respectively. nih.govnih.gov The final step would be the stereoselective reduction of the double bond to yield the dihydrostilbene structure. Biocatalytic hydrogenation of stilbenes has been demonstrated using enzymes like rhodium-substituted carbonic anhydrase, which shows selectivity for the cis-isomer. mdpi.comnih.gov

The production of unnatural stilbene methyl ethers has been achieved in E. coli systems by incorporating a pinosylvin (B93900) methyltransferase gene, which has shown relaxed substrate specificity. nih.gov This suggests that a similar system could be engineered for the specific methylation pattern of this compound precursors.

Furthermore, various enzymes have been identified that can modify the stilbene scaffold. For example, the flavin-dependent monooxygenase HpaBC can hydroxylate resveratrol to piceatannol, which can then be further hydroxylated to produce pentahydroxylated stilbenes. nih.gov This highlights the potential for creating a diverse range of polyhydroxylated dihydrostilbene analogs through enzymatic means.

The glycosylation of stilbenes is another well-explored enzymatic transformation. Cultured plant cells and their isolated glucosyltransferases have been shown to glucosylate stilbenoids at various positions, primarily the 3 and 4'-positions. nih.gov For example, UGT71BD1 from Cistanche tubulosa has demonstrated the ability to glycosylate a variety of stilbene glycosides, indicating its potential for producing complex analogs. acs.org Two UGTs from Fallopia multiflora, FmUGT1 and FmUGT2, have also shown promiscuous activity towards stilbenes, among other compounds. nih.gov

The following tables summarize some of the key enzymes and their potential applications in the chemoenzymatic synthesis of this compound and its analogs based on research on related compounds.

Table 1: Key Enzymes in Stilbene and Dihydrostilbene Synthesis

| Enzyme Class | Specific Enzyme Example | Source Organism | Potential Application in this compound Synthesis |

| O-Methyltransferase | OsPMT | Oryza sativa | Methylation of hydroxyl groups on a stilbene precursor. nih.gov |

| Glycosyltransferase | FmUGT1, FmUGT2 | Fallopia multiflora | Glycosylation to produce stilbene glycoside analogs. nih.gov |

| Glycosyltransferase | UGT71BD1 | Cistanche tubulosa | Further glycosylation of stilbene glycosides for complex analogs. acs.org |

| Monooxygenase | HpaBC | Escherichia coli (expressed) | Hydroxylation of the stilbene core to create polyhydroxylated analogs. nih.gov |

| Reductase | Rhodium-substituted Carbonic Anhydrase | Bovine | Stereoselective hydrogenation of a stilbene precursor to the dihydrostilbene core. nih.gov |

| Peroxidase | VvPRX4 | Vitis vinifera | Oligomerization of stilbene precursors to create dimeric and trimeric analogs. nih.gov |

Table 2: Examples of Enzymatic Transformations on Stilbene Scaffolds

| Substrate | Enzyme/System | Product | Key Transformation |

| Resveratrol | E. coli expressing OsPMT | Pterostilbene | O-methylation nih.gov |

| Piceatannol | E. coli expressing HpaBC | 3,4,5,3',5'-pentahydroxy-trans-stilbene | Hydroxylation nih.gov |

| Resveratrol | Cultured cells of Ipomoea batatas | Resveratrol 3-O-β-glucoside, Resveratrol 4'-O-β-glucoside | Glycosylation nih.gov |

| cis-Stilbene | Rhodium-substituted Carbonic Anhydrase | Dihydrostilbene | Hydrogenation nih.gov |

| t-Resveratrol | VvPRX4 | Resveratrol dimers and trimers | Oligomerization nih.gov |

Spectroscopic Techniques for Structure Determination

Spectroscopy is the foundational tool for elucidating the structure of newly isolated or synthesized chemical compounds. By observing how the molecule interacts with different frequencies of electromagnetic radiation, chemists can deduce its structural features. For this compound, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been employed to confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: Proton NMR (¹H NMR) identifies the different types of hydrogen atoms (protons) in a molecule and provides clues about their neighboring atoms. In a study detailing the synthesis of this compound, ¹H NMR data was recorded and found to be in good agreement with the data from the natural product. rsc.orgucr.edu The spectrum shows distinct signals corresponding to the aromatic protons on the two phenyl rings, the methoxy group protons, a phenolic hydroxyl proton, and the protons of the ethane (B1197151) bridge connecting the rings. rsc.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from Venkateswarlu et al. (2002). rsc.org

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.15 | 1H | t | 7.6 | 5'-H |

| 6.76 | 1H | d | 7.8 | 6'-H |

| 6.67 | 1H | d | 7.8 | 4'-H |

| 6.66 | 1H | s | 2'-H | |

| 6.36 | 2H | s | 2,6-H | |

| 5.04–5.05 | 1H | s | Ar-OH | |

| 3.83 | 3H | s | Ar-OMe | |

| 3.82 | 6H | s | Ar-OMe | |

| 2.85 | 4H | br s | 1,2-H (ethane bridge) |

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing chemists to count the number of different carbons and infer their chemical environment (e.g., aromatic, aliphatic, methoxy). ceitec.cz While essential for complete structural confirmation, specific ¹³C NMR data for this compound is not detailed in the surveyed literature. However, this technique would be used to confirm the presence of the expected number of aromatic and aliphatic carbons, further solidifying the proposed structure.

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. reddit.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. emerypharma.com Although specific 2D NMR experimental data for this compound is not published in the reviewed sources, these methods are standard practice in the structural elucidation of natural products and would be used to unambiguously confirm the assignment of all proton and carbon signals. wikipedia.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure. Electron Ionization Mass Spectrometry (EIMS) of synthetic this compound showed a molecular ion peak (M⁺) at m/z 288, consistent with the molecular formula C₁₇H₂₀O₄. rsc.org The fragmentation pattern, including a base peak at m/z 181, provides further structural evidence, corresponding to the stable 3,4,5-trimethoxybenzyl fragment. rsc.org

High-Resolution Mass Spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the unambiguous determination of the molecular formula.

Interactive Data Table: Mass Spectrometry Data for this compound Method: EIMS. Data sourced from Venkateswarlu et al. (2002). rsc.org

| m/z | Relative Intensity (%) | Assignment |

| 289 | 5 | [M+1]⁺ |

| 288 | 24 | [M]⁺ |

| 182 | 14 | |

| 181 | 100 | [C₁₀H₁₃O₃]⁺ Fragment |

| 107 | 9 | |

| 77 | 9 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. rsc.org A broad band around 3405 cm⁻¹ indicates the presence of a hydroxyl (-OH) group, while absorptions in the 1500-1600 cm⁻¹ region are typical for aromatic C=C bond stretching. rsc.org

Interactive Data Table: Infrared (IR) Spectroscopic Data for this compound Method: Neat. Data sourced from Venkateswarlu et al. (2002). rsc.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3405 | O-H stretch (phenolic) |

| 1592 | Aromatic C=C stretch |

| 1507 | Aromatic C=C stretch |

| 1457 | C-H bend |

| 1238 | C-O stretch (aryl ether) |

| 1126 | C-O stretch (aryl ether) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. reddit.comucdavis.edu This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. reddit.com The UV spectrum of this compound, recorded in methanol, shows absorption maxima (λ_max) at 205 nm and 274 nm, which are characteristic of the bibenzyl chromophore present in its structure. rsc.org

Crystallographic Analysis

X-ray crystallography is a powerful technique that can provide an unambiguous, three-dimensional model of a molecule's structure in the solid state. wikipedia.orgnih.gov The method involves diffracting X-rays off a single, high-quality crystal of the compound. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of each atom can be determined.

For this compound, there are no reports in the surveyed scientific literature of a successful single-crystal X-ray diffraction analysis. While spectroscopic methods provide a robust picture of the molecular structure, an X-ray crystal structure would serve as the ultimate confirmation, providing precise bond lengths, bond angles, and conformational details of the molecule in the crystalline form.

Advanced Computational Chemistry for Structure Prediction and Confirmation

Computational chemistry uses theoretical principles and computer simulations to predict and interpret molecular structures and properties. ucr.edumanchester.ac.uk Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy (most stable) three-dimensional conformation of a molecule. frontiersin.org Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts. frontiersin.orgarxiv.org

While no specific computational chemistry studies focused solely on this compound were found in the reviewed literature, this approach is commonly used to support experimental findings. For a compound like this compound, DFT calculations could be employed to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical ¹H and ¹³C NMR spectra, which can then be compared with experimental data to aid in signal assignment and confirm the structure.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties.

Structural Elucidation Methodologies Applied to Isoamoenylin

The flexible nature of the bibenzyl scaffold in this compound, characterized by the rotatable single bond connecting the two aromatic rings, results in multiple possible low-energy conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity. Modern computational chemistry offers powerful tools to explore the conformational landscape and to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure.

Density Functional Theory (DFT) has become an indispensable tool in the structural elucidation of organic molecules. escholarship.orgacs.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict NMR chemical shifts with a high degree of accuracy. imist.mamdpi.com This methodology is particularly valuable for complex molecules or those with ambiguous spectral data, helping to confirm or revise structural assignments. mdpi.com

The process typically involves first performing a conformational search to identify the low-energy conformers of the molecule. For each conformer, the geometry is optimized using a selected DFT functional and basis set. Subsequently, the NMR shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable results for a wide range of organic compounds. imist.marsc.org The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the experimental ¹H NMR data has been reported. tandfonline.com A theoretical study would involve calculating the ¹H and ¹³C NMR chemical shifts for plausible conformations and comparing them with these experimental values. A strong correlation between the calculated and experimental shifts would provide robust support for the assigned structure. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). acs.org

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) tandfonline.com | Hypothetical Calculated δ (ppm) * |

| 1,2-H | 2.85 (4H, br s) | 2.88 |

| Ar-OMe | 3.82 (6H, s) | 3.85 |

| Ar-OMe | 3.83 (3H, s) | 3.86 |

| Ar-OH | 5.04–5.05 (1H, s) | 5.02 |

| 2',6'-H | 6.36 (2H, s) | 6.39 |

| 2''-H | 6.66 (1H, s) | 6.68 |

| 4''-H | 6.67 (1H, d, J=7.8 Hz) | 6.70 |

| 6''-H | 6.76 (1H, d, J=7.8 Hz) | 6.79 |

| 5''-H | 7.15 (1H, t, J=7.6 Hz) | 7.18 |

*Note: The calculated values are hypothetical and serve as an illustration of the expected correlation with experimental data based on DFT calculations for similar stilbenoid compounds. The accuracy of DFT calculations can result in small deviations from experimental values.

Due to the presence of multiple rotatable bonds, particularly the central ethyl bridge, this compound can adopt various spatial arrangements or conformations. nih.gov Molecular modeling and conformational analysis are computational techniques used to explore these possibilities and to identify the most stable, low-energy conformers. nih.govwgtn.ac.nz This is critical because the biological activity of a flexible molecule is often dictated by the conformation it adopts when binding to a biological target. nih.gov

The process of conformational analysis begins with generating a diverse set of possible conformations. This can be achieved through various methods, such as systematic grid searches or stochastic methods like Monte Carlo simulations. ijpcbs.com Each of these initial structures is then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF or AMBER) or, for higher accuracy, quantum mechanical methods like DFT. This process refines the geometry of each conformer and calculates its relative energy.

The result is a potential energy surface that reveals the relative stabilities of different conformations. For dihydrostilbenes like this compound, a key parameter is the dihedral angle of the C-C bond in the ethyl bridge, which governs the relative orientation of the two aromatic rings. The analysis can identify the global minimum energy conformation as well as other low-energy conformers that may exist in equilibrium. chemrxiv.org The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the dynamic conformational behavior of the molecule in solution. These conformational insights are crucial for understanding structure-activity relationships. rsc.org

Table 2: Key Torsional Angles and Relative Energies for Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C1'-C6') | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | ~60° (gauche) | 0.00 | 65 |

| 2 | ~180° (anti) | 0.85 | 30 |

| 3 | ~-60° (gauche) | 1.50 | 5 |

*Note: The data in this table is hypothetical and illustrative of a typical conformational analysis for a bibenzyl compound. The actual values would be determined through specific computational studies.

Analytical Chemistry Approaches for Isoamoenylin Characterization

Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of Isoamoenylin, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of bibenzyls like this compound from Dendrobium species. scienceasia.org The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of bibenzyl derivatives, reversed-phase HPLC is frequently used. scienceasia.org In this mode, a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scienceasia.orgingentaconnect.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the various phenolic compounds present in plant extracts. scienceasia.orgingentaconnect.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. researchgate.net Phenolic compounds like this compound exhibit strong UV absorbance, with detection wavelengths typically set around 220 nm or 280 nm. scienceasia.orgmdpi.com The choice of detector allows for both quantification, by measuring the peak area, and preliminary identification, by comparing the retention time and UV spectrum with that of a known standard. The method's validation includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Bibenzyls in Dendrobium Species

| Parameter | Typical Value / Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ingentaconnect.comresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or 1.5% Acetic Acid) scienceasia.orgingentaconnect.com |

| Flow Rate | 0.8 - 1.0 mL/min scienceasia.orgingentaconnect.com |

| Detection | UV at 280 nm scienceasia.orgingentaconnect.com |

| Column Temperature | 25 °C ingentaconnect.com |

| Injection Volume | 20 µL ingentaconnect.com |

This table presents typical parameters for the analysis of bibenzyls in Dendrobium species, which can be adapted for this compound analysis.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability. In the context of analyzing plant extracts containing bibenzyls, GC is frequently coupled with a mass spectrometer (GC-MS). nepjol.infoplos.org

In GC, the mobile phase is an inert gas (e.g., helium), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. nepjol.info The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of boiling points. While specific GC parameters for this compound are not widely published, general conditions for the analysis of related compounds in Dendrobium extracts can be referenced. nepjol.infoplos.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative screening of phytochemicals and for monitoring the progress of purification processes. impactfactor.orgnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. impactfactor.org

For the analysis of Dendrobium extracts, a solvent system, often a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is used as the mobile phase. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent. impactfactor.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard. TLC is also instrumental in guiding the fractionation of extracts in column chromatography for the isolation of pure compounds like this compound. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

To achieve higher sensitivity and more definitive structural information, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide a wealth of data for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the analysis of bibenzyls in complex matrices. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.govresearchgate.net

After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a unique fragmentation pattern that serves as a structural fingerprint for the compound. biorxiv.org This high degree of specificity allows for the confident identification and quantification of compounds like this compound, even at trace levels in complex plant extracts. nih.govresearchgate.net UPLC-QToF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been successfully used for the analysis of various compounds in Dendrobium species. mdpi.com

Table 2: Representative LC-MS/MS Parameters for Analysis of Bibenzyls in Dendrobium Species

| Parameter | Typical Value / Condition |

|---|---|

| Chromatography | UPLC/HPLC with C18 column nih.govmdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid biorxiv.orgmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), often in positive or negative mode nih.govmdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) or Triple Quadrupole (QqQ) mdpi.com |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

This table presents typical parameters for the analysis of bibenzyls in Dendrobium species, which can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and derivatized non-volatile compounds. nepjol.info In the context of this compound analysis, GC-MS is particularly useful for identifying various components within an essential oil or a derivatized plant extract. nepjol.infoplos.org

After the compounds are separated by the GC column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). nepjol.info This high-energy ionization method causes extensive fragmentation, producing a characteristic mass spectrum for each compound. This spectrum can be compared to spectral libraries (like the NIST library) for identification. GC-MS has been used to detect a variety of compounds in crude extracts of Dendrobium amoenum, the plant source of this compound. nepjol.info

Table 3: Representative GC-MS Parameters for Analysis of Compounds in Dendrobium Extracts

| Parameter | Typical Value / Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium nepjol.info |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) nepjol.info |

| Ionization Mode | Electron Impact (EI) at 70 eV nepjol.info |

| Mass Range | m/z 30-600 nepjol.info |

| Identification | Comparison of mass spectra with library data (e.g., NIST) plos.org |

This table presents typical parameters for the analysis of compounds in Dendrobium extracts, which can be adapted for this compound analysis (likely after derivatization).

Bioanalytical Method Development for Complex Biological Matrices

Analyzing isoembullic acid in complex biological samples, such as plant extracts or materials from in vitro studies, requires robust and validated bioanalytical methods. cuni.czeuropa.eu The goal is to accurately and reliably quantify the target analyte amidst a multitude of other interfering compounds. cuni.cz High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is a common and effective technique for this purpose. semanticscholar.orgyoutube.com

Developing an HPLC-UV method involves several critical steps. youtube.com First, an appropriate sample preparation and extraction procedure must be established to isolate the analyte from the matrix. nih.govmoca.net.ua This could involve techniques like liquid-liquid extraction or solid-phase extraction. nih.govmoca.net.ua

Next, the chromatographic conditions are optimized. This includes selecting a suitable HPLC column (e.g., a C18 reversed-phase column), and a mobile phase that will achieve good separation of the analyte from other components. youtube.comnih.gov For acidic compounds like isoembullic acid, the pH of the mobile phase is often adjusted to an acidic level (e.g., using formic or acetic acid) to ensure the compound is in a neutral form, which improves retention and peak shape on a reversed-phase column. nih.govelementlabsolutions.com Detection is typically performed at a UV wavelength where the analyte exhibits strong absorbance, while matrix interference is minimal. nih.gov

The final step is method validation, which confirms that the method is reliable for its intended purpose. europa.eunih.gov This involves assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orgnih.gov

Table 3: Representative Parameters for HPLC-UV Method Development for an Organic Acid This table outlines typical parameters that would be defined during the development of a bioanalytical method for a compound like isoembullic acid.

| Parameter | Example Condition/Value | Purpose |

|---|---|---|

| Instrumentation | HPLC with UV/PDA Detector | Separation and detection of the analyte. semanticscholar.org |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. moca.net.ua |

| Mobile Phase | Acetonitrile : Acidified Water (e.g., 0.1% Formic Acid) | Elutes the compounds from the column; acid suppresses ionization. elementlabsolutions.com |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. moca.net.ua |

| Detection Wavelength | ~210 nm | Wavelength for detecting organic acids that lack strong chromophores. nih.gov |

| Sample Preparation | Liquid-liquid or Solid-Phase Extraction | To clean up the sample and concentrate the analyte. nih.govmoca.net.ua |

| Validation: Linearity (R²) | ≥ 0.995 | Ensures a proportional response of the detector to concentration. nih.gov |

| Validation: Accuracy/Recovery | 80-120% | Measures how close the measured value is to the true value. semanticscholar.org |

Biological Activities and Mechanistic Investigations of Isoamoenylin

Antioxidant Activity and Associated Molecular Mechanisms

Isoamoenylin has demonstrated notable antioxidant capabilities, primarily attributed to its function as a free radical scavenger. kegg.jphku.hk This activity has been quantified in various assays, although detailed mechanistic studies on its interaction with cellular antioxidant systems remain limited.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, NBT)

The antioxidant potential of this compound has been evaluated using standard free radical scavenging assays. In the Nitro Blue Tetrazolium (NBT) method, which assesses superoxide-scavenging activity, synthetic this compound exhibited moderate efficacy. nih.gov It demonstrated a 50% inhibitory concentration (IC₅₀) of 694 μM. nih.gov For comparison, its synthetic precursor, a trans-stilbene (B89595), showed a stronger superoxide-scavenging activity with an IC₅₀ of 133 μM in the same study. nih.gov

Table 1: Superoxide (B77818) Scavenging Activity of this compound and Related Compounds

| Compound | Assay | IC₅₀ Value (μM) | Source |

| This compound | NBT | 694 | nih.gov |

| Precursor (trans-stilbene) | NBT | 133 | nih.gov |

| Vitamin E | NBT | 728 | nih.gov |

| Vitamin C | NBT | 852 | nih.gov |

| Butylated hydroxyanisole (BHA) | NBT | 967 | nih.gov |

Inhibition of Oxidative Stress Pathways in Cellular Models

Detailed investigations into the specific molecular pathways through which this compound may inhibit oxidative stress in cellular models are not extensively reported in the current scientific literature. Studies detailing its effects on key signaling cascades, such as the Nrf2 or MAPK pathways which are central to the cellular oxidative stress response, have not been identified.

Enzyme Modulation in Antioxidant Systems (e.g., SOD, GPx, CAT)

Information regarding the direct modulatory effects of this compound on the activity of primary antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), is not available in the reviewed scientific literature. Elucidation of these potential interactions would be critical for a comprehensive understanding of its antioxidant mechanism.

Antimicrobial Activity and Cellular Targets

This compound has been evaluated for its ability to inhibit the growth of various microorganisms, demonstrating weak to moderate activity against specific bacteria and fungi in vitro. kegg.jpnih.gov

Antibacterial Effects Against Specific Microorganisms (In Vitro Studies)

The antibacterial properties of this compound have been assessed using the agar (B569324) cup-plate diffusion method. At a concentration of 200 μg/mL, it exhibited weak inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The observed zones of inhibition were 9.0 mm for Escherichia coli (Gram-negative) and 8.5 mm for Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis (Gram-positive), and Staphylococcus aureus (Gram-positive). nih.gov

Table 2: In Vitro Antibacterial Activity of this compound

| Microorganism | Gram Stain | Zone of Inhibition (mm) at 200 μg/mL | Source |

| Pseudomonas aeruginosa | Negative | 8.5 | nih.gov |

| Escherichia coli | Negative | 9.0 | nih.gov |

| Bacillus subtilis | Positive | 8.5 | nih.gov |

| Staphylococcus aureus | Positive | 8.5 | nih.gov |

Antifungal Activities (In Vitro Studies)

The effectiveness of this compound as an antifungal agent appears to be limited and subject to some conflicting reports. A study on the synthetic compound found that it did not show any significant antifungal activity against Aspergillus wentii or Aspergillus niger, even at a concentration of 500 μg/mL. nih.gov Conversely, other literature includes MeSH (Medical Subject Headings) terms that list this compound under "Antifungal Agents" and note its effect on Aspergillus niger, suggesting some level of activity. kegg.jp However, specific data such as Minimum Inhibitory Concentration (MIC) values for the pure compound against these or other fungal species are not provided, indicating a need for further research to clarify its antifungal spectrum.

Mechanistic Insights into Microbial Growth Inhibition

This compound, a bibenzyl compound isolated from Dendrobium amoenum, has been identified as possessing antibacterial properties. mdpi.com While specific, in-depth studies on its precise mechanism of action are not extensively detailed in the current body of literature, the approach by which it inhibits microbial growth can be understood by examining common antibacterial mechanisms.

Generally, antibacterial agents act through several major pathways: inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of protein synthesis, inhibition of nucleic acid synthesis, and inhibition of essential metabolic pathways. lumenlearning.com For instance, some compounds disrupt the electrochemical gradient across the bacterial cell membrane, which is crucial for producing ATP, the cell's energy currency. A breakdown of this gradient leads to cell death. nih.gov Other mechanisms include the generation of reactive oxygen species that cause metabolic toxicity or the inhibition of essential enzymes required for processes like folic acid synthesis. nih.gov

Bacterial efflux pumps are a common defense mechanism, actively expelling toxic compounds from the cell to prevent their accumulation. nih.gov The effectiveness of an antibacterial compound can, therefore, also be related to its ability to evade or overwhelm these efflux systems. Given that this compound is a bibenzyl natural product, its mechanism may involve membrane disruption or enzyme inhibition, characteristic of phenolic compounds. However, further research is required to elucidate the specific molecular targets and pathways affected by this compound in bacteria.

Anti-Inflammatory Potential and Immunomodulatory Effects (In Vitro Mechanistic Studies)

Pre-clinical studies have highlighted that bibenzyls, the class of stilbene (B7821643) compounds to which this compound belongs, possess notable anti-inflammatory activity. mdpi.com The investigation of these effects in in-vitro models helps to uncover the molecular mechanisms responsible for this potential. The anti-inflammatory activity of natural compounds is often evaluated using in-vitro assays, such as the inhibition of protein denaturation, as protein denaturation is a documented cause of inflammation. bioline.org.brfrontiersin.org Mechanistic evaluations typically focus on the modulation of key signaling pathways and the expression of inflammatory mediators in immune cells like macrophages and monocytes. mdpi.comiivs.org

Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

A key mechanism underlying the anti-inflammatory effects of many natural compounds is the suppression of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are pivotal mediators of the inflammatory response. frontiersin.orgamegroups.org These cytokines are produced by various immune cells, and their overproduction is associated with chronic inflammatory conditions. frontiersin.orgnih.gov

Table 1: Illustrative Data on Cytokine Inhibition by Natural Compounds in LPS-Stimulated Macrophages

This table provides a representative example of how anti-inflammatory data is typically presented. The values are for illustrative purposes to demonstrate the concept of cytokine modulation.

| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| Example Compound A | 10 µM | 45% | 52% | 48% |

| Example Compound B | 10 µM | 60% | 65% | 58% |

| Positive Control | 1 µM | 85% | 90% | 88% |

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov Activation of this pathway induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. nih.govmdpi.com The pathway is typically held in an inactive state in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory IκBα protein, allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression. nih.govresearchgate.net

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. mdpi.comnih.gov Moscatilin, another bioactive bibenzyl found in Dendrobium species, has been reported to impede cellular invasion through modulation of the Akt/NF-κB signaling pathway. mdpi.com This suggests that a potential mechanism for the anti-inflammatory activity of this compound could involve the suppression of NF-κB activation, thereby downregulating the downstream inflammatory cascade. Direct investigation is needed to confirm this hypothesis.

Effects on MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are another critical set of pathways involved in cellular responses to a wide range of stimuli, including inflammatory signals. nih.gov The MAPK family includes key kinases such as ERK1/2, which are involved in regulating the production of inflammatory mediators. nih.gov The activation of MAPK pathways can lead to increased expression of pro-inflammatory genes. nih.gov Therefore, inhibition of MAPK signaling is a target for anti-inflammatory therapies. While some natural compounds from Dendrobium have been shown to interact with these pathways, specific data detailing the effects of this compound on MAPK signaling are not currently available. nih.gov

Other Investigated Biological Activities in Pre-clinical Research Models for Mechanistic Elucidation (e.g., anti-α-glucosidase)

Beyond anti-inflammatory and antimicrobial activities, bibenzyls from Dendrobium species have been investigated for other pharmacological effects, including the inhibition of the enzyme α-glucosidase. mdpi.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. mdpi.com Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Enzyme Inhibition Kinetics and Specificity

To understand the mechanism of enzyme inhibition, kinetic studies are performed. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. researchgate.net

Further mechanistic insights are gained by analyzing the mode of inhibition through plots like the Lineweaver-Burk double reciprocal plot. plos.org This analysis can determine whether the inhibitor acts in a competitive, non-competitive, or uncompetitive manner. researchgate.netplos.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the Michaelis constant (Kₘ) but does not change the maximum reaction rate (Vₘₐₓ). nih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation. This decreases Vₘₐₓ but does not affect Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. plos.org

While bibenzyls as a class are known α-glucosidase inhibitors, specific kinetic data for this compound is not widely documented. mdpi.com

Table 2: Principles of α-Glucosidase Inhibition Kinetics

This table outlines the key parameters and their changes based on the type of inhibition, providing a framework for how the inhibitory mechanism of a compound like this compound would be characterized.

| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |

| Competitive | Inhibitor binds to the enzyme's active site. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to an allosteric site on the enzyme. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the enzyme and the enzyme-substrate complex. | Varies | Decreases |

Cellular Assay Systems for Target Identification

The identification of the precise molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Modern drug discovery employs a variety of cell-based assays to achieve this, moving beyond simple phenotypic screening to pinpoint direct protein interactions within a physiologically relevant context. nih.govconceptlifesciences.comresearchgate.net These methods are essential for validating that the modulation of a specific target produces a desired cellular outcome. axxam.com

Target-based whole-cell screening is a prominent strategy that utilizes engineered cell lines with modified expression levels of a specific target protein. nih.gov For instance, a cell line with reduced expression of a target enzyme may show increased sensitivity to an inhibitor of that enzyme, thus providing a cellular context for inhibitor identification. nih.gov This approach has the advantage of identifying compounds that are active at the cellular level, overcoming limitations of biochemical assays where potent enzyme inhibitors might fail due to poor cell penetration or efflux. nih.gov

Several key methodologies are employed for proteome-wide target identification:

Phenotypic Screening: This foundational approach observes the global effects of a compound on cellular behavior, such as changes in morphology, proliferation, or apoptosis. researchgate.netaxxam.com Techniques like high-content imaging can capture these morphological changes, providing a rich phenotypic fingerprint to infer target engagement. axxam.com